

Clioquinol's role in metal ion homeostasis in biological systems

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Clioquinol's Role in Metal Ion Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a metal-binding compound that has garnered significant scientific interest for its ability to modulate metal ion homeostasis in biological systems.[1][2] Historically used as an oral antimicrobial agent, its rediscovery as a potent metal ionophore has opened new avenues for therapeutic intervention in diseases characterized by dysregulated metal metabolism, including neurodegenerative disorders and cancer.[1][2][3] This guide provides an in-depth technical overview of clioquinol's mechanisms of action, focusing on its interactions with copper, zinc, and iron, and details the experimental frameworks used to investigate its activity.

Clioquinol functions as a metal chelator and, more importantly, as an ionophore, a molecule that can transport ions across lipid membranes.[3][4][5] By forming lipophilic complexes with metal ions, **clioquinol** facilitates their movement into cells, thereby altering intracellular metal concentrations and influencing a range of cellular processes.[5][6] This targeted disruption of metal homeostasis is the foundation of its therapeutic potential.



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Quantitative Analysis of Clioquinol's Biological Activity

The efficacy of **clioquinol** is concentration-dependent and varies across different biological systems. The following tables summarize key quantitative data regarding its metal binding and cytotoxic effects.

Table 1: Metal Binding Properties of Clioquinol

Metal Ion	Parameter	Value	Notes
Copper (Cu ²⁺)	Conditional Stability Constant (KC') for Cu(CQ)2	1.2 x 10 ¹⁰ M ⁻²	Stoichiometry of the complex is 1:2 (Metal:Ligand). Affinity for Cu(II) is over an order of magnitude higher than for Zn(II).
Zinc (Zn ²⁺)	Conditional Stability Constant (KC') for Zn(CQ) ₂	7.0 x 10 ⁸ M ⁻²	Stoichiometry of the complex is 1:2 (Metal:Ligand).[7]
Zinc (Zn ²⁺)	Dissociation Constant (Kd)	~10 ⁻⁷ M (100 nM)	This value indicates a moderate binding affinity.[3]

Note: Data on the specific binding affinity (Kd) for iron is not extensively reported in the literature, though **clioquinol** is known to chelate and transport iron ions.[1]

Table 2: In Vitro Cytotoxicity of Clioquinol in Human Cancer Cell Lines



Cell Line	ell Line Cancer Type	
Raji	Burkitt's Lymphoma	1.5 ± 0.2
Jurkat	T-cell Leukemia	2.1 ± 0.3
U937	Histiocytic Lymphoma	2.8 ± 0.4
HL-60	Promyelocytic Leukemia	3.5 ± 0.5
A2780	Ovarian Carcinoma	2.2 ± 0.3
HCT116	Colon Carcinoma	4.1 ± 0.6
PC-3	Prostate Carcinoma	3.8 ± 0.5
DU145	Prostate Carcinoma	3.2 ± 0.4

Data sourced from Ding, W. Q., et al. (2005) as presented in publicly available data tables.[1]

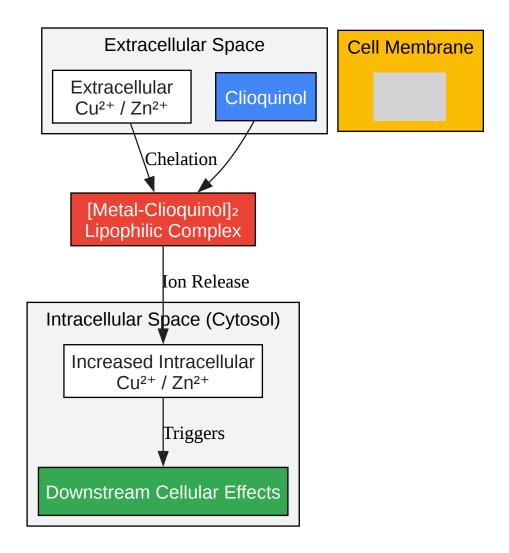
Mechanisms of Action and Signaling Pathways

Clioquinol's primary mechanism is the redistribution of metal ions, which triggers several downstream cellular events.

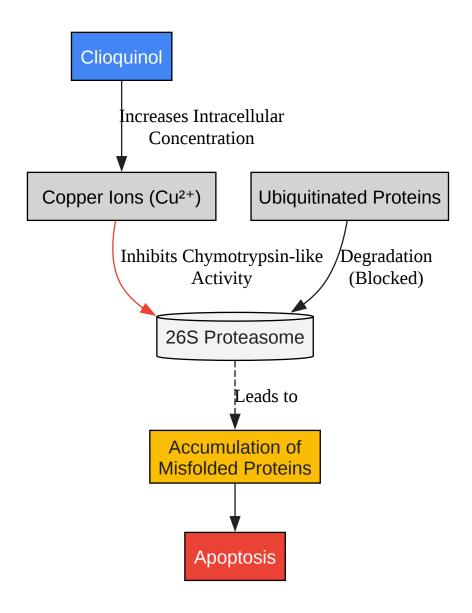
Metal Ionophore Activity

Clioquinol chelates extracellular metal ions, such as copper and zinc, forming a neutral, lipid-soluble complex. This complex can then diffuse across the cell membrane. Once inside the cell, the metal ion is released, leading to an increase in its intracellular concentration. This process disrupts the tightly regulated homeostasis of these essential metals.[3][4][5]

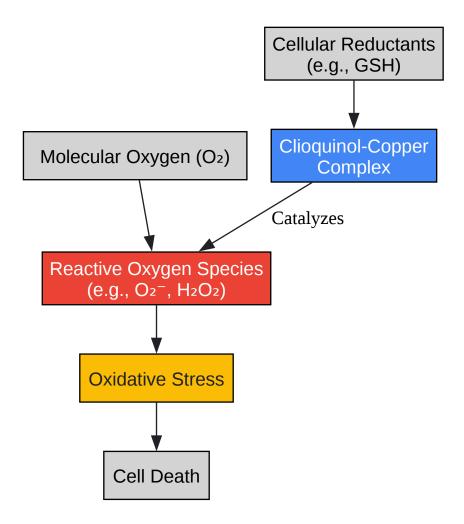




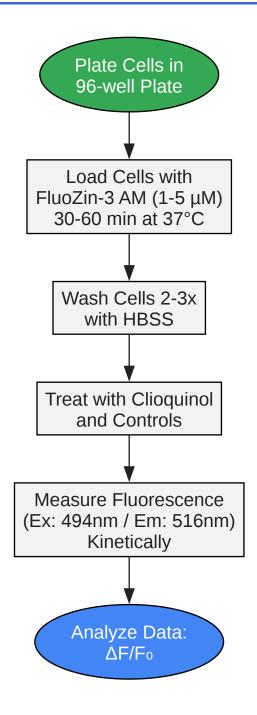












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References

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- 1. researchgate.net [researchgate.net]
- 2. Proteasome Assay in Cell Lysates PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity [dspace.mit.edu]
- 5. Effects of clioquinol on metal-triggered amyloid-beta aggregation revisited PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metal ion-dependent effects of clioquinol on the fibril growth of an amyloid {beta} peptide PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stoichiometry and conditional stability constants of Cu(II) or Zn(II) clioquinol complexes; implications for Alzheimer's and Huntington's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
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